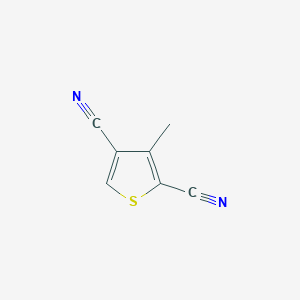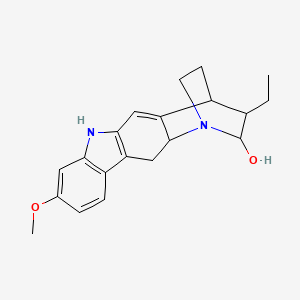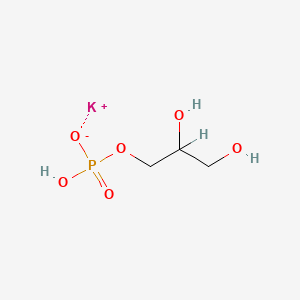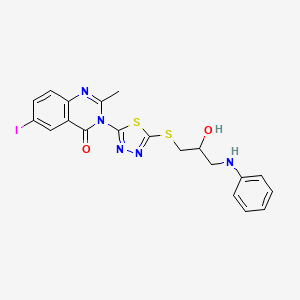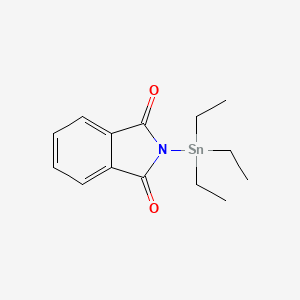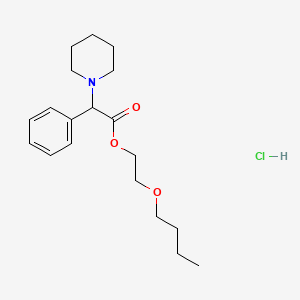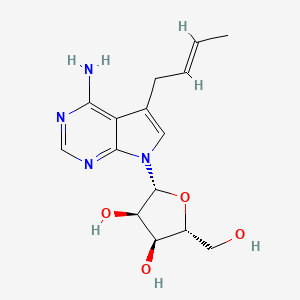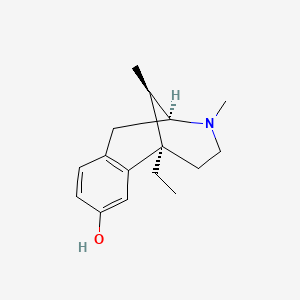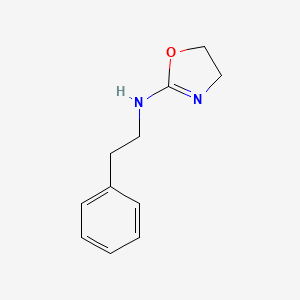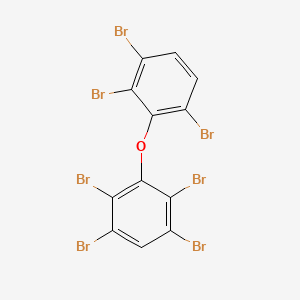
2,2',3,3',5,6,6'-Heptabromodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce flammability. The molecular formula of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is C12H3Br7O, and it has a molecular weight of 722.48 g/mol .
Preparation Methods
The synthesis of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve controlled bromination processes to ensure the selective addition of bromine atoms to the diphenyl ether structure .
Chemical Reactions Analysis
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its flame-retardant properties and its behavior in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its impact on human health, particularly its role as an environmental contaminant.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound may also interfere with cellular signaling pathways, leading to adverse health effects. The molecular targets include estrogen receptors and thyroid hormone receptors, among others .
Comparison with Similar Compounds
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether can be compared with other polybrominated diphenyl ethers, such as:
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Similar in structure but with different bromination patterns.
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether: Another isomer with a unique bromine arrangement.
2,2’,3,3’,4,5,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.
The uniqueness of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical properties and biological effects .
Properties
CAS No. |
446255-25-0 |
|---|---|
Molecular Formula |
C12H3Br7O |
Molecular Weight |
722.5 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2,3,6-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-5(14)11(8(4)17)20-12-9(18)6(15)3-7(16)10(12)19/h1-3H |
InChI Key |
COVXWWKOLMNRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


